molecular formula C9H12ClN3O B7628510 2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide

2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide

Cat. No.: B7628510
M. Wt: 213.66 g/mol
InChI Key: RQEGKONOVLOETD-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a cyclopropylmethyl group and a chloroacetamide moiety, making it a unique and versatile molecule.

Properties

IUPAC Name

2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-3-9(14)12-8-4-11-13(6-8)5-7-1-2-7/h4,6-7H,1-3,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEGKONOVLOETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide typically involves the following steps:

  • Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Cyclopropylmethyl Substitution: The cyclopropylmethyl group can be introduced via nucleophilic substitution reactions.

  • Chloroacetamide Introduction: The chloroacetamide moiety is added through acylation reactions using chloroacetyl chloride and a suitable base.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Chloroacetyl chloride, triethylamine (Et₃N)

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amides, esters

Scientific Research Applications

2-Chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide has several scientific research applications:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: The exact mechanism of action depends on the specific biological context, but it may involve modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

2-Chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: 2-chloro-N-(cyclopropylmethyl)acetamide, 2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine

  • Uniqueness: The presence of the pyrazole ring in this compound distinguishes it from other compounds, providing unique chemical and biological properties.

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